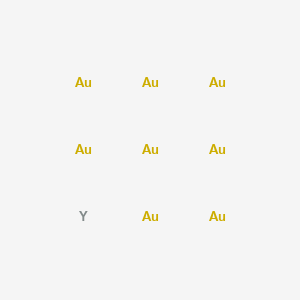
Gold;yttrium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;yttrium is a compound that combines the unique properties of gold and yttrium. Gold is a well-known precious metal with excellent conductivity and resistance to corrosion, while yttrium is a rare earth element known for its high melting point and ability to form stable compounds. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gold;yttrium compounds typically involves the use of yttrium oxide (Y₂O₃) and gold nanoparticles. One common method is the sol-gel process, where yttrium nitrate and gold chloride are used as precursors. The reaction is carried out in a methanol solution, and the mixture is heated to form a gel. This gel is then calcined at high temperatures (700-900°C) to produce the this compound compound .
Industrial Production Methods
In industrial settings, this compound compounds can be produced using radio frequency magnetron sputtering. This method involves the use of high-purity yttrium and gold targets, along with high-purity argon and oxygen gases. The sputtering process allows for the deposition of thin films of this compound on various substrates, which can then be used in electronic and optical devices .
Chemical Reactions Analysis
Types of Reactions
Gold;yttrium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of gold and yttrium, which have different reactivity profiles.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized using oxygen or other oxidizing agents. The reaction typically occurs at high temperatures and results in the formation of yttrium oxide and gold oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents. These reactions often require elevated temperatures and result in the formation of metallic gold and yttrium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include yttrium oxide, gold oxide, and various halide compounds. These products have distinct properties and can be used in different applications, such as catalysis and materials science .
Scientific Research Applications
Gold;yttrium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: this compound compounds are used as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, this compound nanoparticles are used for imaging and diagnostic purposes.
Medicine: this compound compounds are used in medical imaging and therapy.
Industry: In the industrial sector, this compound compounds are used in the production of advanced materials, such as optical fibers and electronic devices.
Mechanism of Action
The mechanism of action of gold;yttrium compounds involves several molecular targets and pathways. In biological systems, this compound nanoparticles can generate reactive oxygen species (ROS), which cause damage to cellular components and lead to cell apoptosis. Additionally, the interaction of gold and yttrium ions with proteins can inhibit enzyme activity and disrupt physiological processes . In catalytic applications, the presence of yttrium enhances the formation of oxygen vacancies, which serve as active sites for catalytic reactions .
Comparison with Similar Compounds
Gold;yttrium compounds can be compared with other similar compounds, such as gold;lanthanum and gold;cerium. These compounds share some properties with this compound but also have distinct differences:
Gold;lanthanum: Similar to this compound, gold;lanthanum compounds are used in catalysis and materials science. lanthanum has different electronic and chemical properties, which can affect the reactivity and stability of the compound.
Gold;cerium: Gold;cerium compounds are known for their catalytic activity and are used in oxidation reactions.
By comparing these compounds, it is evident that this compound has unique properties that make it suitable for specific applications, particularly in catalysis and medical research.
Properties
CAS No. |
921765-29-9 |
|---|---|
Molecular Formula |
Au8Y |
Molecular Weight |
1664.6384 g/mol |
IUPAC Name |
gold;yttrium |
InChI |
InChI=1S/8Au.Y |
InChI Key |
PTJMHMJKIIPEMZ-UHFFFAOYSA-N |
Canonical SMILES |
[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















